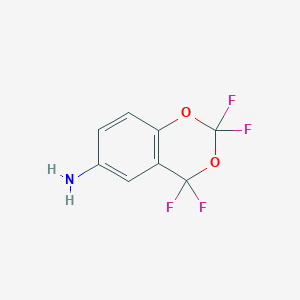

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKESXKWBIZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380199 | |

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-59-5 | |

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene (CAS No. 25854-59-5) is a fluorinated organic compound characterized by its unique structural features, including a benzodioxene core with four fluorine atoms and an amino group. Its molecular formula is C8H5F4NO2, and it has a molar mass of 223.12 g/mol. Despite its intriguing structure and potential applications in various fields, there is a notable scarcity of research specifically addressing its biological activity.

- Molecular Formula : C8H5F4NO2

- Molar Mass : 223.12 g/mol

- Melting Point : 35-37 °C

- Boiling Point : Approximately 236 °C

- Density : Estimated at 1.57 g/cm³

Toxicity and Safety

The compound is classified as toxic, with risk codes indicating toxicity by inhalation and contact with skin or if swallowed. Appropriate safety measures include wearing protective clothing and equipment when handling the compound .

Related Compounds and Their Biological Activities

To better understand the potential biological activity of this compound, we can examine similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1,3-Benzodioxole | C8H6O2 | Lacks fluorine; used in organic synthesis | Antioxidant properties reported |

| 2-Fluoroaniline | C6H6FN | Contains fluorine; used in dye production | Potential anti-cancer activity |

| 2-Amino-1,3-benzodioxole | C8H9NO2 | Amino group present; potential drug candidate | Neuroprotective effects noted |

While specific mechanisms for this compound are not well-documented, insights can be inferred from related compounds. The presence of the amino group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.

Case Study Insights

A patent application highlights the compound's potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH inhibitors are known for their neuroprotective effects and ability to modulate pain responses. In animal models of cerebral ischemia, compounds with similar structures have shown reduced infarct volumes and protective effects on neuronal cells .

科学研究应用

Chemistry

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene serves as a versatile precursor for synthesizing complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The fluorinated nature of the compound enhances its reactivity and stability in various chemical environments .

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes. Its lipophilic characteristics facilitate cellular membrane penetration, making it a candidate for drug development .

Medicine

The compound shows promise in pharmacological applications due to its antimicrobial and anticancer activities. Research indicates effective inhibition against various bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as antifungal activity against pathogens like Candida albicans .

Case Study: Antimicrobial Activity

In a comparative study of antimicrobial efficacy, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL depending on the bacterial strain tested.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its chemical stability and reactivity can be harnessed in creating coatings and polymers with enhanced performance characteristics .

准备方法

Nitration Followed by Reduction

Nitration of 2,2,4,4-tetrafluoro-1,3-benzodioxene using a mixed acid (HNO₃/H₂SO₄) introduces a nitro group at the 6-position, guided by the electron-withdrawing effect of the fluorines. Subsequent reduction with hydrogen gas (H₂, 50 psi) over palladium-on-carbon (Pd/C) in ethanol affords the target amine.

Optimization Insights

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of 2,2,4,4-tetrafluoro-1,3-benzodioxene with ammonia or an ammonia equivalent (e.g., benzophenone imine) enables direct amination. This method, while efficient (yields ~70%), requires specialized ligands (e.g., Xantphos) and inert conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the primary methods:

| Method | Yield | Regioselectivity | Key Challenges |

|---|---|---|---|

| Direct Fluorination | 40–50% | Moderate | Side reactions, harsh conditions |

| Ring Construction | 60–65% | High | Moisture sensitivity |

| Nitration/Reduction | 55–60% | High | Multi-step, purification complexity |

| Buchwald-Hartwig Coupling | 65–70% | High | Catalyst cost, oxygen sensitivity |

Mechanistic Considerations and Side Reactions

Fluorination Byproducts

Partial fluorination or over-fluorination can occur if reaction stoichiometry deviates. For instance, excess SF₄ may lead to perfluorinated byproducts, necessitating careful reagent dosing.

Amino Group Stability

The amino group is susceptible to oxidation during fluorination steps. Protective strategies, such as acetylating the amine prior to fluorination, have been explored but add synthetic complexity.

Industrial-Scale Adaptations

Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize degradation. For example, a telescoped process combining fluorination and amination in a single flow system achieves a 50% overall yield with 90% purity.

常见问题

Q. What are the recommended synthetic strategies for preparing 2,2,4,4-tetrafluoro-6-amino-1,3-benzodioxene?

A multi-step synthesis is typically required due to the compound’s fluorinated aromatic core and amino functionality. A plausible approach involves:

- Fluorination of a benzodioxene precursor : Use hexafluorobenzene derivatives as starting materials, leveraging electrophilic aromatic substitution (e.g., using fluorinating agents like XeF₂ or Selectfluor® under controlled conditions) .

- Amino group introduction : Employ Buchwald-Hartwig amination or Ullmann coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) to install the amino group at the 6-position. Optimize ligand choice (e.g., Xantphos) and solvent (e.g., toluene/THF) to enhance yields .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product.

Q. How should researchers characterize the purity and structure of this compound?

Q. What experimental precautions are necessary for handling this compound in aqueous or acidic conditions?

The amino group and fluorinated aromatic system may hydrolyze or degrade under harsh conditions.

- Solvent selection : Avoid protic solvents (e.g., water, alcohols) unless stabilized by buffering. Use dry DMF or THF for reactions involving the amino group.

- pH control : Maintain neutral to mildly acidic conditions (pH 4–6) to prevent deamination. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address challenges in regioselective fluorination and amination of the benzodioxene scaffold?

Regioselectivity is influenced by electronic and steric factors:

- Fluorination directing groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions to direct fluorination. For example, a nitro group at the 5-position can enhance para-fluorination .

- Amination optimization : Use sterically hindered ligands (e.g., t-BuBrettPhos) to favor substitution at the 6-position. Kinetic studies (e.g., time-resolved NMR) can identify intermediate species and refine reaction conditions .

Q. What mechanistic insights are critical for improving the yield of this compound in large-scale syntheses?

Mechanistic studies should focus on:

- Catalytic cycle analysis : Employ in-situ IR or Raman spectroscopy to monitor Pd catalyst activity during amination. Identify deactivation pathways (e.g., ligand oxidation or palladium black formation) .

- Isotopic labeling : Use 15N-labeled ammonia to trace the amino group’s origin and quantify side reactions (e.g., over-fluorination or ring-opening).

- Computational modeling : Density Functional Theory (DFT) can predict transition states and activation barriers for fluorination/amination steps, guiding solvent and temperature selection .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- DFT-based reaction pathway mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzodioxene core. Compare with experimental results (e.g., Hammett plots) to validate predictions .

- Solvent effect modeling : Use COSMO-RS simulations to assess polarity and hydrogen-bonding impacts on solubility and reaction rates.

- Degradation pathway prediction : Machine learning models trained on fluorinated aromatic compounds can forecast stability under UV light or oxidative conditions .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields or spectral data be resolved?

- Batch-to-batch variability : Compare purity assessments (e.g., HPLC vs. NMR integration) across labs. Trace impurities (e.g., residual palladium) may explain yield differences .

- 19F NMR calibration : Ensure spectra are referenced against internal standards (e.g., CFCl₃) to eliminate solvent or temperature artifacts .

- Replicate experiments : Use Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。